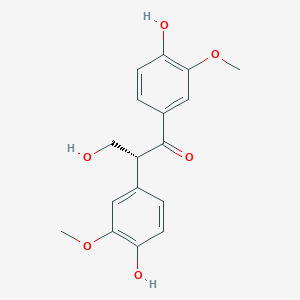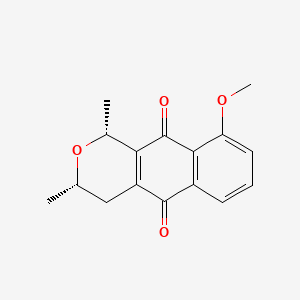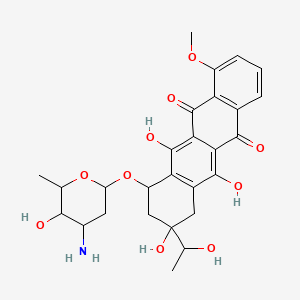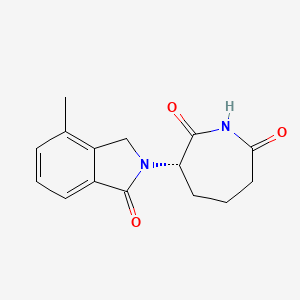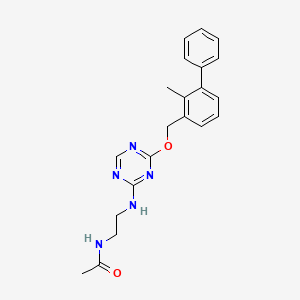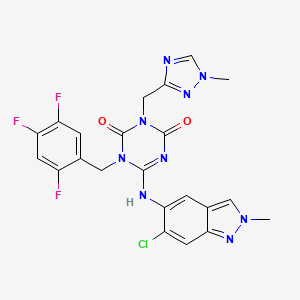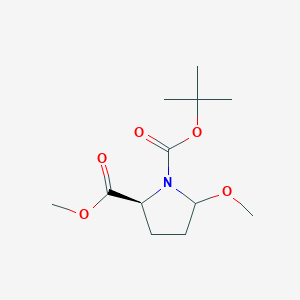
Xanomeline (tartrate)
Descripción general
Descripción
LY 246708 (tartrato), también conocido como Xanomeline tartrato, es un agonista del receptor de acetilcolina muscarínico de molécula pequeña. Se sintetizó por primera vez en una colaboración entre Eli Lilly y Novo Nordisk como un tratamiento de investigación para trastornos del sistema nervioso central. Este compuesto se dirige principalmente a los subtipos de receptores muscarínicos M1 y M4, lo que lo convierte en un candidato prometedor para tratar afecciones como la esquizofrenia y la enfermedad de Alzheimer .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de LY 246708 (tartrato) implica la formación de un anillo de tiadiazol y su posterior unión a una porción de piridina. Los pasos clave incluyen:
- Formación del anillo de tiadiazol haciendo reaccionar hexilamina con diimidazol tiocarbonilo.
- Ciclización con hidracina para formar el anillo de tiadiazol.
- Acoplamiento del anillo de tiadiazol con un derivado de piridina en condiciones básicas .
Métodos de producción industrial: La producción industrial de LY 246708 (tartrato) sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El producto final a menudo se purifica mediante técnicas de recristalización para alcanzar los niveles de pureza deseados .
Tipos de reacciones:
Oxidación: LY 246708 (tartrato) puede sufrir reacciones de oxidación, particularmente en el anillo de tiadiazol, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: El compuesto se puede reducir en el anillo de piridina, lo que da como resultado la formación de derivados de dihidropiridina.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno o ácido m-cloroperbenzoico (mCPBA) en condiciones suaves.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en solventes anhidros.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como el hidruro de sodio.
Productos principales:
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de dihidropiridina.
Sustitución: Varios derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
LY 246708 (tartrato) tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como un compuesto de herramienta para estudiar la farmacología del receptor de acetilcolina muscarínico.
Biología: Investigado por sus efectos sobre la excitabilidad neuronal y la regulación de neurotransmisores.
Medicina: Explorado como un posible terapéutico para trastornos neuropsiquiátricos y neurológicos como la esquizofrenia y la enfermedad de Alzheimer.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos al receptor muscarínico .
Mecanismo De Acción
LY 246708 (tartrato) ejerce sus efectos actuando como un agonista en los receptores muscarínicos M1 y M4. Se une a estos receptores y estimula su actividad, lo que lleva a la modulación de los circuitos de neurotransmisores que involucran acetilcolina, dopamina y glutamato. Se cree que este reequilibrio de los circuitos de neurotransmisores alivia los síntomas de trastornos como la esquizofrenia y la enfermedad de Alzheimer .
Compuestos similares:
Arecolina: Un agonista del receptor muscarínico natural que se encuentra en la nuez de betel.
Acetilcolina: El neurotransmisor endógeno para los receptores muscarínicos.
Pilocarpina: Un agonista del receptor muscarínico utilizado en el tratamiento del glaucoma
Comparación:
Comparación Con Compuestos Similares
Arecoline: A natural muscarinic receptor agonist found in betel nut.
Acetylcholine: The endogenous neurotransmitter for muscarinic receptors.
Pilocarpine: A muscarinic receptor agonist used in the treatment of glaucoma
Comparison:
Propiedades
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS.C4H6O6/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;5-1(3(7)8)2(6)4(9)10/h8H,3-7,9-11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSVWTMVMBGIHQ-WUUYCOTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O7S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


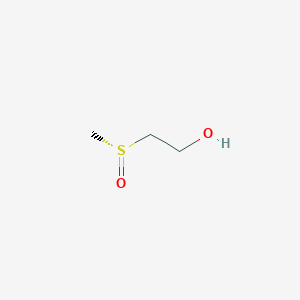
![[3-(2-Amino-phenyl)-3-oxo-propyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B8223602.png)
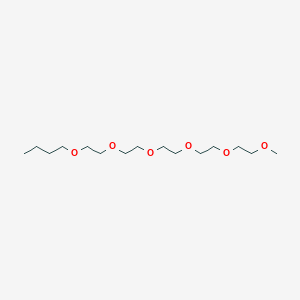
![(Z)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B8223619.png)

![(2S,3S,4R)-4-[(2R,5S,7R,8S,9R)-7-hydroxy-2-[(2S,5R)-5-[(2S,3R,5S)-5-[(2R,3R,5S,6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B8223635.png)
